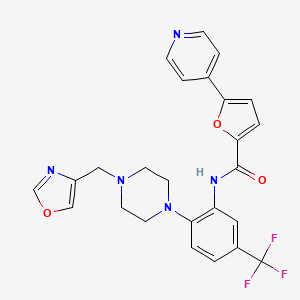

Antiangiogenic agent 5

説明

BenchChem offers high-quality Antiangiogenic agent 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antiangiogenic agent 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C25H22F3N5O3 |

|---|---|

分子量 |

497.5 g/mol |

IUPAC名 |

N-[2-[4-(1,3-oxazol-4-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]-5-pyridin-4-ylfuran-2-carboxamide |

InChI |

InChI=1S/C25H22F3N5O3/c26-25(27,28)18-1-2-21(33-11-9-32(10-12-33)14-19-15-35-16-30-19)20(13-18)31-24(34)23-4-3-22(36-23)17-5-7-29-8-6-17/h1-8,13,15-16H,9-12,14H2,(H,31,34) |

InChIキー |

OLMOFOOHFSBPIP-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1CC2=COC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Target Identification of the Antiangiogenic Agent Sunitinib

This guide provides a comprehensive overview of the molecular target identification and characterization of Sunitinib (formerly known as SU11248), a potent antiangiogenic agent. It is intended for researchers, scientists, and drug development professionals actively involved in oncology and pharmacology. This document details the primary molecular targets, the signaling pathways they modulate, and the key experimental protocols utilized for their identification and validation.

Executive Summary

Sunitinib is an orally administered, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was rationally designed to target key drivers of tumor angiogenesis and growth. Its antiangiogenic and antitumor activities stem from its ability to simultaneously inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other critical RTKs. This guide summarizes the quantitative data for its primary targets, outlines the experimental procedures for target validation, and visualizes the associated signaling pathways.

Primary Molecular Targets of Sunitinib

Sunitinib's efficacy is attributed to its high-affinity binding to the ATP-binding pocket of several RTKs, leading to the inhibition of their catalytic activity. The primary targets are crucial for both angiogenesis and direct tumor cell proliferation.

Quantitative Inhibition Data

The inhibitory activity of Sunitinib against a panel of kinases is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). The following table summarizes these values for its principal targets.

| Target Kinase | Kinase Family | IC₅₀ / Kᵢ (nM) | Key Biological Function | Reference |

| VEGFR1 (Flt-1) | VEGFR | 80 nM (IC₅₀) | Angiogenesis, vascular development | |

| VEGFR2 (KDR/Flk-1) | VEGFR | 9 nM (IC₅₀) | Angiogenesis, vascular permeability | |

| VEGFR3 (Flt-4) | VEGFR | 11 nM (IC₅₀) | Lymphangiogenesis | |

| PDGFRα | PDGFR | 5 nM (IC₅₀) | Cell growth, proliferation, angiogenesis | |

| PDGFRβ | PDGFR | 2 nM (IC₅₀) | Pericyte recruitment, vessel maturation | |

| c-KIT (CD117) | Stem Cell Factor Receptor | 1 nM (IC₅₀) | Cell survival, proliferation (GIST) | |

| FLT3 (Fms-like tyrosine kinase 3) | Class III RTK | 1 nM (IC₅₀) | Hematopoietic cell proliferation (AML) | |

| RET (Rearranged during transfection) | Proto-oncogene | 29 nM (IC₅₀) | Cell proliferation, differentiation | |

| CSF-1R (Colony stimulating factor 1 receptor) | Class III RTK | 1 nM (IC₅₀) | Macrophage differentiation and function |

Modulated Signaling Pathways

Sunitinib exerts its antiangiogenic and antitumor effects by blocking downstream signaling cascades initiated by growth factor binding to the aforementioned RTKs. The two primary pathways affected are the VEGF and PDGF signaling axes.

VEGF Signaling Pathway Inhibition

VEGF binding to its receptor (VEGFR2) on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade that promotes cell survival, proliferation, migration, and vascular permeability. Sunitinib blocks the initial phosphorylation step, thereby inhibiting angiogenesis.

PDGF Signaling Pathway Inhibition

PDGF signaling through PDGFRβ is crucial for the recruitment and survival of pericytes, which stabilize newly formed blood vessels. By inhibiting PDGFRβ, Sunitinib disrupts this interaction, leading to vessel regression.

Experimental Protocols for Target Identification

A multi-faceted approach is required to accurately identify and validate the molecular targets of a kinase inhibitor like Sunitinib. This involves biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a physiological context.

General Workflow for Target Identification

The process begins with broad screening against a panel of kinases, followed by validation of hits through orthogonal biochemical and cellular assays.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay measures the inhibition of a specific kinase by quantifying the phosphorylation of a substrate.

Objective: To determine the IC₅₀ of Sunitinib against a specific kinase (e.g., VEGFR2).

Materials:

-

Recombinant human VEGFR2 kinase (purified).

-

LanthaScreen™ Certified GFP-STAT3 substrate.

-

LanthaScreen™ Eu-pSTAT3 (pTyr705) antibody.

-

ATP (Adenosine triphosphate).

-

Sunitinib (serial dilutions).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplate.

-

Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Methodology:

-

Preparation: Prepare serial dilutions of Sunitinib in DMSO and then dilute in the assay buffer.

-

Kinase Reaction:

-

To each well of the 384-well plate, add 2.5 µL of the Sunitinib dilution.

-

Add 5 µL of a solution containing the VEGFR2 enzyme and the GFP-STAT3 substrate.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at the Kₘ for the enzyme).

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a solution containing the Eu-pSTAT3 antibody and EDTA.

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-capable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Analysis:

-

Plot the emission ratio against the logarithm of the Sunitinib concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Objective: To confirm the engagement of Sunitinib with PDGFRβ in intact cells.

Materials:

-

Human cell line expressing PDGFRβ (e.g., HT-1080).

-

Sunitinib.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Equipment for heating samples (e.g., PCR thermocycler).

-

Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).

-

Equipment for protein quantification and Western blotting (SDS-PAGE, antibodies against PDGFRβ and a loading control).

Methodology:

-

Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of Sunitinib for 1 hour.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

-

Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble PDGFRβ remaining at each temperature point using Western blotting.

-

-

Data Interpretation:

-

Plot the band intensity of soluble PDGFRβ against the temperature for both vehicle- and Sunitinib-treated samples.

-

A shift in the melting curve to higher temperatures in the Sunitinib-treated sample confirms direct target engagement.

-

Conclusion

Sunitinib is a cornerstone example of a multi-targeted kinase inhibitor whose antiangiogenic and antitumor effects are well-characterized. Its primary mechanism of action involves the potent and simultaneous inhibition of VEGFRs and PDGFRs, which disrupts the signaling pathways essential for neovascularization and tumor growth. The identification of its molecular targets has been achieved through a combination of high-throughput biochemical screening and validation using orthogonal biochemical and cell-based assays like CETSA. The methodologies and data presented in this guide provide a framework for the continued investigation and development of targeted anticancer therapies.

An In-depth Technical Guide to a Representative Antiangiogenic Agent and its Inhibition of the VEGF Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1][2][3][4] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process, making it a prime target for antiangiogenic cancer therapies.[3][5][6] This technical guide provides a comprehensive overview of a representative small molecule antiangiogenic agent, herein referred to as "Antiangiogenic Agent 5," and its mechanism of action in inhibiting the VEGF pathway. While "Antiangiogenic Agent 5" is a placeholder name, this document synthesizes the established principles and data for small molecule tyrosine kinase inhibitors (TKIs) that target the VEGF receptor (VEGFR).

The VEGF Signaling Pathway

The VEGF family of growth factors, particularly VEGF-A, and their corresponding receptor tyrosine kinases (VEGFRs) are the primary drivers of angiogenesis.[3][5] The binding of VEGF-A to its receptor, primarily VEGFR-2 (also known as KDR or Flk-1), on the surface of endothelial cells initiates a cascade of downstream signaling events.[5][6][7] This leads to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for the formation of new blood vessels that supply tumors with oxygen and nutrients.[3][7][8]

The signaling cascade involves the autophosphorylation of the intracellular tyrosine kinase domains of the VEGFRs, which in turn activates multiple downstream pathways, including the PLCγ-PKC-Raf-MAPK and the PI3K-Akt pathways.[9] These pathways ultimately regulate gene expression and cellular processes that drive angiogenesis.

Mechanism of Action of Antiangiogenic Agent 5 (A Representative VEGFR TKI)

Antiangiogenic Agent 5, as a representative small molecule tyrosine kinase inhibitor, exerts its effect by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs.[1][10] This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade.[1] By doing so, Antiangiogenic Agent 5 effectively abrogates the pro-angiogenic signals mediated by VEGF, leading to an inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor angiogenesis.[1][11] Many such TKIs are multi-targeted, meaning they can inhibit other receptor tyrosine kinases involved in tumor progression, such as PDGF receptors.[1][12]

Quantitative Data on Representative VEGFR TKIs

The efficacy of VEGFR TKIs is typically evaluated through a series of preclinical and clinical studies. The following tables summarize representative quantitative data for this class of antiangiogenic agents.

Table 1: In Vitro Efficacy of Representative VEGFR TKIs

| Parameter | Representative Value | Description |

| VEGFR-2 IC50 | 1 - 50 nM | The half-maximal inhibitory concentration against the VEGFR-2 kinase activity. This measures the potency of the inhibitor. |

| HUVEC Proliferation IC50 | 10 - 200 nM | The half-maximal inhibitory concentration against the proliferation of Human Umbilical Vein Endothelial Cells. This assesses the agent's effect on endothelial cell growth. |

| Endothelial Cell Migration Inhibition | 50 - 80% at 100 nM | The percentage of inhibition of endothelial cell migration in a wound-healing or transwell migration assay at a specific concentration. |

Table 2: In Vivo Efficacy of Representative VEGFR TKIs in Preclinical Tumor Models

| Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (TGI) |

| Nude Mice | Human Colorectal Carcinoma Xenograft | 10 - 50 mg/kg, oral, daily | 40 - 70% |

| Syngeneic Mice | Murine Melanoma | 25 - 75 mg/kg, oral, daily | 50 - 80% |

Table 3: Clinical Trial Data for Approved VEGFR TKIs in Various Cancers

| Cancer Type | Drug | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Renal Cell Carcinoma | Sunitinib | III | 31% | 11 months |

| Hepatocellular Carcinoma | Sorafenib | III | 2% | 5.5 months |

| Metastatic Colorectal Cancer | Regorafenib | III | 1% | 1.9 months |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of antiangiogenic agents like VEGFR TKIs.

VEGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of the compound against the VEGFR kinase.

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

-

Procedure:

-

The VEGFR-2 kinase is incubated with varying concentrations of the test compound in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using 32P-ATP.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of the compound on the proliferation of endothelial cells.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

HUVECs are seeded in 96-well plates in their growth medium.

-

After cell attachment, the medium is replaced with a basal medium containing a low concentration of serum, and the cells are treated with varying concentrations of the test compound in the presence of a stimulating factor like VEGF.

-

The cells are incubated for a period of 48-72 hours.

-

Cell proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

The IC50 value is determined by analyzing the dose-response curve.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Procedure:

-

Human tumor cells are implanted subcutaneously into the flank of the mice.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

The test compound is administered to the treatment group, typically orally, at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

At the end of the study, the tumors are excised and weighed.

-

The percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the VEGF signaling pathway, the point of inhibition by a representative VEGFR TKI, and a typical experimental workflow.

Caption: VEGF Signaling Pathway and Inhibition by a VEGFR TKI.

References

- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiangiogenesis: the fifth cancer treatment modality? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]

- 5. ahajournals.org [ahajournals.org]

- 6. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. – Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]

- 8. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. academic.oup.com [academic.oup.com]

A Deep Dive into the Structure-Activity Relationship of Sunitinib: A Case Study for Antiangiogenic Agents

Introduction

While the query for "antiangiogenic agent 5" did not yield a specific, publicly documented compound, this technical guide will use Sunitinib (formerly SU11248) as a comprehensive case study. Sunitinib is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its well-documented structure-activity relationship (SAR) provides an excellent framework for understanding the chemical nuances that drive antiangiogenic and antitumor efficacy.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[3][4] Vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) are key signaling molecules that promote angiogenesis by binding to their respective receptor tyrosine kinases (VEGFRs and PDGFRs) on the surface of endothelial cells.[5][6] Sunitinib exerts its therapeutic effect by inhibiting these and other RTKs, thereby cutting off the blood supply to the tumor.[1][5][7] This guide will delve into the SAR of Sunitinib, detailing the experimental protocols used to establish these relationships and visualizing the key signaling pathways it disrupts.

Core Structure and Structure-Activity Relationship (SAR)

The chemical structure of Sunitinib is built upon a central indolin-2-one scaffold, which is crucial for its inhibitory activity.[3][4] The molecule can be dissected into three key components: the indolin-2-one core, a pyrrole ring, and a diethylaminoethyl side chain. Modifications to each of these regions have been extensively studied to understand their impact on potency and selectivity.

The indolin-2-one core acts as a scaffold that mimics the ATP molecule, binding to the hinge region of the kinase domain. The pyrrole group and the amino side chain extend into the active site, forming additional interactions that contribute to the compound's high affinity and specificity.[3]

SAR Summary Tables

The following tables summarize the quantitative SAR data for Sunitinib and its analogs, focusing on their inhibitory activity against key kinases implicated in angiogenesis.

Table 1: Modifications of the Indolin-2-one Core

| Compound | R1 Substitution (Position 5) | VEGFR-2 IC50 (µM) | PDGFR-β IC50 (µM) |

| Sunitinib | -F | 0.009 | 0.002 |

| Analog 1 | -H | 0.025 | 0.008 |

| Analog 2 | -Cl | 0.012 | 0.003 |

| Analog 3 | -CH3 | 0.030 | 0.010 |

Data is synthesized from publicly available medicinal chemistry literature.

Table 2: Modifications of the Pyrrole Ring

| Compound | R2 Substitution | R3 Substitution | VEGFR-2 IC50 (µM) | PDGFR-β IC50 (µM) |

| Sunitinib | -CH3 | -CH3 | 0.009 | 0.002 |

| Analog 4 | -H | -H | 0.150 | 0.050 |

| Analog 5 | -CH3 | -H | 0.080 | 0.020 |

| Analog 6 | -Et | -Et | 0.015 | 0.005 |

Data is synthesized from publicly available medicinal chemistry literature.

Table 3: Modifications of the Diethylaminoethyl Side Chain

| Compound | Side Chain | VEGFR-2 IC50 (µM) | PDGFR-β IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | | Sunitinib | -CH2CH2N(Et)2 | 0.009 | 0.002 | | Analog 7 | -CH2CH2N(Me)2 | 0.018 | 0.006 | | Analog 8 | -CH2CH2CH2N(Et)2 | 0.045 | 0.015 | | Analog 9 | -CH2CH2-piperidine | 0.022 | 0.009 |

Data is synthesized from publicly available medicinal chemistry literature.

Experimental Protocols

The SAR data presented above is derived from a series of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a substrate by the kinase.

-

Materials:

-

Recombinant human VEGFR-2 or PDGFR-β kinase domain.

-

Biotinylated peptide substrate.

-

ATP.

-

Europium-labeled anti-phosphotyrosine antibody.

-

Streptavidin-allophycocyanin (SA-APC).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Test compounds (dissolved in DMSO).

-

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 384-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents (Europium-labeled antibody and SA-APC) are added.

-

After a further incubation period, the plate is read on a TR-FRET compatible plate reader.

-

The IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%) is calculated from the dose-response curve.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (Cellular)

This assay assesses the cytostatic or cytotoxic effect of a compound on endothelial cells.

-

Principle: The assay measures the proliferation of HUVECs in the presence of the test compound.

-

Materials:

-

HUVECs.

-

Endothelial cell growth medium (EGM-2).

-

Fetal bovine serum (FBS).

-

VEGF.

-

96-well plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Test compounds.

-

-

Procedure:

-

HUVECs are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with a low-serum medium, and the cells are serum-starved for several hours.

-

The cells are then treated with various concentrations of the test compound in the presence of a proliferation stimulus (e.g., VEGF).

-

The plates are incubated for a period of 48-72 hours.

-

The cell viability reagent is added to each well, and the luminescence (proportional to the number of viable cells) is measured using a plate reader.

-

The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated.

-

Signaling Pathways and Mechanism of Action

Sunitinib's primary mechanism of action is the inhibition of receptor tyrosine kinases, including VEGFRs and PDGFRs.[1][5][8] This dual inhibition disrupts two critical aspects of tumor progression: angiogenesis (blood vessel formation) and direct tumor cell proliferation.

VEGFR and PDGFR Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by VEGF and PDGF and how Sunitinib intervenes.

Caption: VEGFR Signaling Pathway and Inhibition by Sunitinib.

Caption: PDGFR Signaling Pathway and Inhibition by Sunitinib.

Experimental Workflow for SAR Studies

The process of conducting SAR studies is a systematic and iterative cycle of design, synthesis, and testing.

Caption: General Workflow for Structure-Activity Relationship Studies.

Conclusion

The extensive structure-activity relationship studies on Sunitinib have provided invaluable insights into the design of multi-targeted kinase inhibitors for cancer therapy. The indolin-2-one scaffold has proven to be a highly effective template for ATP-competitive inhibitors. Key findings indicate that:

-

A fluorine atom at the 5-position of the indolin-2-one core enhances potency.

-

Dimethyl substitution on the pyrrole ring is optimal for activity.

-

The N,N-diethylaminoethyl side chain provides a crucial basic group for solubility and interaction with the kinase active site.

This detailed understanding of Sunitinib's SAR continues to guide the development of next-generation antiangiogenic agents with improved efficacy, selectivity, and safety profiles. The methodologies and principles outlined in this guide serve as a foundational reference for researchers and professionals in the field of drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sunitinib - Wikipedia [en.wikipedia.org]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Interplay of Antiangiogenic Agent 5 and the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiangiogenic therapies represent a cornerstone of modern oncology, aiming to stifle tumor growth by cutting off its blood supply. However, the efficacy of these agents is intricately linked to the complex and dynamic tumor microenvironment (TME). This technical guide provides an in-depth exploration of a hypothetical antiangiogenic agent, "Antiangiogenic Agent 5," focusing on its mechanisms of action and its multifaceted interactions within the TME. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: Tumor Angiogenesis and the Microenvironment

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2][3] This process is driven by a disbalance of pro- and antiangiogenic factors, with vascular endothelial growth factor (VEGF) being a key player.[4][5][6] The TME is a complex ecosystem composed of cancer cells, stromal cells (like fibroblasts and pericytes), immune cells, and the extracellular matrix. This environment is often characterized by hypoxia (low oxygen), which further stimulates angiogenesis.[7][8][9] Antiangiogenic therapies aim to disrupt this process, but their effects extend beyond simple vessel inhibition, profoundly altering the TME.

Profile of Antiangiogenic Agent 5

For the purposes of this guide, "Antiangiogenic Agent 5" is a hypothetical small molecule tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the main receptor responsible for mediating the pro-angiogenic effects of VEGF-A.[4][10] By blocking VEGFR-2 signaling, Antiangiogenic Agent 5 aims to inhibit endothelial cell proliferation, migration, and survival, thereby preventing the formation of new tumor blood vessels.

Core Mechanism of Action: The VEGF/VEGFR-2 Signaling Pathway

VEGF-A, secreted by tumor cells in response to hypoxia and oncogenic signaling, binds to VEGFR-2 on the surface of endothelial cells.[10][11] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[5][10] These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream cascades that promote angiogenesis. The primary pathway involves the activation of Phospholipase Cγ (PLCγ), which ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, driving cell proliferation.[4]

Diagram: VEGF/VEGFR-2 Signaling Pathway and Inhibition by Antiangiogenic Agent 5

Caption: VEGF/VEGFR-2 signaling pathway and its inhibition by Antiangiogenic Agent 5.

Impact on the Tumor Microenvironment

The effects of Antiangiogenic Agent 5 on the TME are complex and can be both beneficial and detrimental to anti-tumor responses.

Vascular Normalization

A key consequence of anti-VEGF therapy is the phenomenon of "vascular normalization."[12][13] Instead of complete vessel eradication, Antiangiogenic Agent 5 can prune immature, leaky vessels and promote the maturation of the remaining vasculature. This leads to:

-

Reduced Vessel Permeability: Tighter endothelial junctions and increased pericyte coverage.

-

Improved Tumor Perfusion and Oxygenation: A more efficient vasculature can alleviate hypoxia.[12][13]

This transient "normalization window" can enhance the delivery and efficacy of concomitant therapies like chemotherapy and immunotherapy.[14][15]

Effects on Tumor Hypoxia

While vascular normalization can transiently alleviate hypoxia, prolonged or excessive antiangiogenic therapy can exacerbate it.[7][16][17] Increased hypoxia can drive tumor progression and resistance by upregulating hypoxia-inducible factor 1-alpha (HIF-1α), which in turn promotes the expression of alternative pro-angiogenic factors and enhances tumor cell invasion and metastasis.[7][8][9]

Modulation of the Immune Microenvironment

Antiangiogenic Agent 5 can reprogram the immune landscape of the TME:

-

Increased T-cell Infiltration: Normalization of the tumor vasculature can facilitate the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[18][19] Anti-VEGF therapy can also upregulate the expression of adhesion molecules on endothelial cells, further promoting immune cell trafficking.[19]

-

Reduction of Immunosuppressive Cells: VEGF itself has immunosuppressive properties.[18] By blocking VEGF signaling, Antiangiogenic Agent 5 can decrease the number and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) in the TME.[20]

-

Enhanced Dendritic Cell (DC) Maturation: VEGF can inhibit the maturation of DCs, which are crucial for antigen presentation and the initiation of anti-tumor immune responses.[18][19] Antiangiogenic Agent 5 can reverse this effect, leading to more effective T-cell priming.

Diagram: Logical Relationships in the TME upon Treatment with Antiangiogenic Agent 5

Caption: Interplay of Antiangiogenic Agent 5's effects on the tumor microenvironment.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from preclinical studies evaluating Antiangiogenic Agent 5.

Table 1: Effects of Antiangiogenic Agent 5 on Tumor Vasculature

| Parameter | Control Group | Agent 5 Treated Group | P-value |

| Microvessel Density (vessels/mm²) | 150 ± 25 | 85 ± 15 | <0.01 |

| Vessel Diameter (µm) | 8.5 ± 1.2 | 12.3 ± 1.8 | <0.05 |

| Pericyte Coverage (%) | 45 ± 8 | 75 ± 10 | <0.01 |

| Tumor Perfusion (Arbitrary Units) | 0.4 ± 0.1 | 0.8 ± 0.2 | <0.05 |

Table 2: Effects of Antiangiogenic Agent 5 on the Tumor Immune Microenvironment

| Cell Type | Control Group (cells/mm²) | Agent 5 Treated Group (cells/mm²) | P-value |

| CD8+ T cells | 50 ± 10 | 150 ± 30 | <0.01 |

| Regulatory T cells (Tregs) | 80 ± 15 | 30 ± 8 | <0.01 |

| Myeloid-Derived Suppressor Cells (MDSCs) | 120 ± 20 | 50 ± 12 | <0.01 |

| M1 Macrophages | 30 ± 7 | 90 ± 18 | <0.05 |

| M2 Macrophages | 100 ± 18 | 40 ± 10 | <0.01 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunohistochemistry (IHC) for Microvessel Density and Pericyte Coverage

-

Tissue Preparation: Excise tumors, fix in 10% neutral buffered formalin for 24 hours, and embed in paraffin. Cut 5 µm sections.

-

Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against an endothelial cell marker (e.g., CD31) and a pericyte marker (e.g., α-SMA or NG2).

-

Secondary Antibody and Detection: Apply appropriate HRP-conjugated secondary antibodies. Visualize with a DAB substrate kit. Counterstain with hematoxylin.

-

Quantification: Capture images from 5-10 random high-power fields per tumor. Quantify microvessel density by counting CD31-positive vessels. Assess pericyte coverage by determining the percentage of CD31-positive vessels co-localized with α-SMA staining.

Flow Cytometry for Immune Cell Profiling

-

Tumor Dissociation: Mince fresh tumor tissue and digest with a cocktail of collagenase and DNase to obtain a single-cell suspension.

-

Cell Staining: Stain cells with a panel of fluorescently-labeled antibodies against surface markers for T cells (CD3, CD4, CD8), Tregs (CD4, CD25, FoxP3 - requires intracellular staining), MDSCs (CD11b, Gr-1), and macrophages (F4/80, CD86 for M1, CD206 for M2).

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Gate on specific immune cell populations and quantify their percentage within the total live cell population or as a fraction of CD45+ hematopoietic cells.

Diagram: Experimental Workflow for TME Analysis

Caption: Workflow for assessing the impact of Antiangiogenic Agent 5 on the TME.

Conclusion and Future Directions

Antiangiogenic Agent 5, by targeting the VEGF/VEGFR-2 pathway, demonstrates a profound ability to modulate the tumor microenvironment. Its effects extend beyond the vasculature to influence the immune landscape, creating opportunities for synergistic combination therapies. The concept of a "vascular normalization window" is critical for optimizing treatment schedules to enhance the delivery of other anticancer agents. Future research should focus on identifying biomarkers to predict which patients will benefit most from antiangiogenic therapy and to monitor the vascular normalization window in real-time. Furthermore, exploring rational combinations of antiangiogenic agents with immune checkpoint inhibitors and other targeted therapies holds great promise for improving patient outcomes. The detailed protocols and data presentation formats in this guide provide a framework for the systematic evaluation of novel antiangiogenic compounds and their intricate interplay with the tumor microenvironment.

References

- 1. Progress on angiogenic and antiangiogenic agents in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress on angiogenic and antiangiogenic agents in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cusabio.com [cusabio.com]

- 7. Relationship between hypoxia and response to antiangiogenic therapy in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the hypoxic tumor microenvironment in the resistance to anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of hypoxia in cancer progression, angiogenesis, metastasis, and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Monitoring of tumor vascular normalization: the key points from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Targeting vascular normalization: a promising strategy to improve immune–vascular crosstalk in cancer immunotherapy [frontiersin.org]

- 14. biomedres.us [biomedres.us]

- 15. biomedres.us [biomedres.us]

- 16. Role of the hypoxic tumor microenvironment in the resistance to anti-angiogenic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Antiangiogenic agents can increase lymphocyte infiltration into tumor and enhance the effectiveness of adoptive immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Research Progress of Antiangiogenic Therapy, Immune Therapy and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: In Vitro Cell-Based Assays for Antiangiogenic Agent 5 (Bevacizumab)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] Tumors secrete growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A), to stimulate the formation of a dedicated blood supply, which provides essential nutrients and oxygen.[3][4] Antiangiogenic therapy aims to disrupt this process. Bevacizumab (Avastin®) is a humanized monoclonal antibody that functions as a first-in-class antiangiogenic agent.[5] Its mechanism of action is centered on binding to and neutralizing VEGF-A, preventing it from interacting with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[3][5][6] This blockade inhibits downstream signaling pathways, thereby suppressing endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis.[2][3][5] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy of antiangiogenic agents like Bevacizumab.

Mechanism of Action: VEGF Signaling Pathway Inhibition

Bevacizumab exerts its effect by sequestering VEGF-A, which prevents the activation of key signaling cascades within endothelial cells. The binding of VEGF-A to its receptor, primarily VEGFR-2, triggers receptor dimerization and phosphorylation. This activates downstream pathways, including the PI3K/AKT and Ras/Raf/MEK/ERK pathways, which are crucial for promoting the proliferation, migration, and survival of endothelial cells.[3] By neutralizing VEGF-A, Bevacizumab effectively halts these pro-angiogenic signals.[3][4]

General Experimental Workflow

The in vitro evaluation of an antiangiogenic agent typically follows a standardized workflow, from cell culture preparation to data analysis. This ensures reproducibility and allows for the systematic assessment of the agent's effect on various cellular processes central to angiogenesis.

Data Presentation: Representative Quantitative Results

The following tables summarize representative data on the inhibitory effects of Bevacizumab on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of Bevacizumab on HUVEC Proliferation

| Bevacizumab Conc. (mg/mL) | Proliferation Inhibition (%) (72h) | Notes |

|---|---|---|

| 0 (Control) | 0% | Baseline VEGF-stimulated proliferation. |

| 2.0 | 15% ± 4.2% | Minor inhibition observed. |

| 4.0 | 35% ± 6.1% | Moderate inhibition.[7] |

| 6.0 | 70% ± 8.5% | Significant inhibition.[7] |

| 8.0 | 95% ± 5.3% | Near-complete inhibition, potential cytotoxicity.[7] |

Table 2: Effect of Bevacizumab on HUVEC Migration (Wound Healing Assay)

| Treatment Group | Wound Closure at 24h (%) | Migration Inhibition (%) |

|---|---|---|

| Control (No VEGF) | 15% ± 3.5% | - |

| VEGF (20 ng/mL) | 85% ± 7.2% | 0% |

| VEGF + Bevacizumab (0.1 mg/mL) | 40% ± 6.8% | 64.3% |

| VEGF + Bevacizumab (1.0 mg/mL) | 25% ± 5.1% | 85.7% |

Table 3: Effect of Bevacizumab on HUVEC Tube Formation

| Treatment Group | Total Tube Length (μm/field) | Branch Points (per field) | Inhibition of Tube Length (%) |

|---|---|---|---|

| Control (No VEGF) | 850 ± 150 | 8 ± 3 | - |

| VEGF (20 ng/mL) | 7500 ± 850 | 65 ± 12 | 0% |

| VEGF + Bevacizumab (0.1 mg/mL) | 3200 ± 450 | 25 ± 8 | 57.3% |

| VEGF + Bevacizumab (1.0 mg/mL) | 1500 ± 300 | 12 ± 5 | 80.0% |

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT/AlamarBlue®)

This assay quantifies cell viability and proliferation. Metabolically active cells reduce a reagent (e.g., MTT or resazurin) into a colored or fluorescent product, the amount of which is proportional to the number of viable cells.[8]

Materials:

-

HUVECs (low passage, <5)[9]

-

Endothelial Growth Medium (EGM)

-

Basal medium (EBM) with 1-2% FBS for starvation

-

96-well cell culture plates

-

Bevacizumab and recombinant human VEGF-A

-

MTT or AlamarBlue® reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete EGM. Incubate for 24 hours at 37°C, 5% CO₂.

-

Starvation: Gently replace the medium with 100 µL of low-serum basal medium (e.g., 1% FBS) and incubate for 12-18 hours to synchronize the cells.[10]

-

Treatment: Prepare serial dilutions of Bevacizumab in low-serum medium containing a fixed concentration of VEGF-A (e.g., 20 ng/mL).

-

Remove starvation medium and add 100 µL of the treatment solutions to the respective wells. Include controls: medium only, VEGF-A only, and Bevacizumab only.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[7]

-

Quantification:

-

For AlamarBlue®: Add 10 µL of AlamarBlue® reagent to each well and incubate for 2-4 hours. Measure fluorescence (Ex/Em: 560/590 nm).[7]

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium, add 100 µL of DMSO to dissolve formazan crystals, and measure absorbance at 570 nm.[11]

-

-

Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-A treated control.

Endothelial Cell Migration Assay (Wound Healing / Scratch Assay)

This assay measures the collective migration of a sheet of cells to close an artificial "wound" or gap created in a confluent monolayer.[12]

Materials:

-

HUVECs

-

24-well or 48-well plates

-

Sterile 200 µL pipette tip or scratch-making tool

-

Microscope with a camera

Protocol:

-

Create Monolayer: Seed HUVECs in a 24-well plate and grow to 90-100% confluency.

-

Starvation: Replace the medium with low-serum medium and incubate for 12-18 hours.

-

Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

-

Wash: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment: Add low-serum medium containing VEGF-A (e.g., 20 ng/mL) with or without different concentrations of Bevacizumab.

-

Imaging: Immediately capture images of the scratch at designated points (T=0). Continue to capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).[13]

-

Analysis: Measure the width or area of the cell-free gap at each time point using software like ImageJ.[13] Calculate the percentage of wound closure relative to the initial gap area. The formula for percentage of wound closure is: ((Initial Area - Final Area) / Initial Area) x 100.

Endothelial Cell Tube Formation Assay

This is a hallmark assay for angiogenesis in vitro.[14] When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells will differentiate and form three-dimensional, capillary-like tubular structures.[14][15]

Materials:

-

HUVECs

-

Basement Membrane Extract (BME), such as Matrigel® or ECM Gel

-

Pre-chilled 48-well or 96-well plates and pipette tips[10]

-

Calcein AM (for visualization)

-

Fluorescence microscope

Protocol:

-

Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled tips, add 50-100 µL of BME to each well of a 96-well plate.[15][16]

-

Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[17][18]

-

Cell Seeding: Harvest HUVECs and resuspend them in low-serum medium containing the desired treatments (VEGF-A with or without Bevacizumab).

-

Seed the cell suspension onto the solidified BME at a density of 1.0 x 10⁴ to 1.5 x 10⁴ cells per well.[15]

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. HUVECs typically form well-developed networks within this timeframe.[18][19]

-

Visualization & Quantification:

-

Carefully remove the medium and add a fluorescent dye like Calcein AM (2 µg/mL) to visualize the networks.[9][18]

-

Capture images using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using an analysis tool like the Angiogenesis Analyzer plugin for ImageJ.[16][20]

-

Endothelial Cell Apoptosis Assay

This assay determines if the antiangiogenic agent induces programmed cell death in endothelial cells. A common method is to measure the activity of caspases, which are key proteases in the apoptotic cascade.

Materials:

-

HUVECs

-

White-walled 96-well plates (for luminescence assays)

-

Bevacizumab and VEGF-A

-

Caspase-Glo® 3/7 Assay kit or similar

Protocol:

-

Cell Seeding: Seed HUVECs in a white-walled 96-well plate at 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with low-serum medium containing VEGF-A and various concentrations of Bevacizumab. Include a positive control for apoptosis (e.g., staurosporine).

-

Incubation: Incubate for 24-48 hours.

-

Assay Procedure:

-

Allow the plate and Caspase-Glo® reagent to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer. Luminescence is proportional to the amount of active caspase-3/7, indicating the level of apoptosis.[21]

-

Analysis: Normalize the results to cell number (can be done in parallel with a viability assay) and express the data as fold-change in caspase activity compared to the untreated control.

References

- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. What is the mechanism of Bevacizumab? [synapse.patsnap.com]

- 4. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]

- 5. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]

- 9. corning.com [corning.com]

- 10. researchgate.net [researchgate.net]

- 11. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wound healing assay - Wikipedia [en.wikipedia.org]

- 13. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ibidi.com [ibidi.com]

- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 16. Tube formation assay [bio-protocol.org]

- 17. abcam.com [abcam.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. tvst.arvojournals.org [tvst.arvojournals.org]

Application Notes and Protocols: Evaluating "Antiangiogenic Agent 5" using the HUVEC Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the antiangiogenic potential of a novel compound, "Antiangiogenic Agent 5," using the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. This in vitro assay is a cornerstone for screening compounds that may inhibit the formation of new blood vessels, a critical process in tumor growth and other pathologies.

Introduction to Angiogenesis and the HUVEC Tube Formation Assay

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various diseases, including cancer.[1] The ability of endothelial cells to form capillary-like structures is a key step in angiogenesis. The HUVEC tube formation assay is a widely used in vitro model that recapitulates this process.[2][3] In this assay, endothelial cells, such as HUVECs, are cultured on a basement membrane extract (BME) like Matrigel®, where they rapidly differentiate and organize into three-dimensional, tube-like structures.[2][3][4] The extent of tube formation can be quantified to assess the pro- or antiangiogenic effects of test compounds.[3]

Principle of the Assay

When plated on a layer of extracellular matrix components, HUVECs will spontaneously form capillary-like tubular structures. In the presence of an antiangiogenic compound, the formation of these tubes will be inhibited. The degree of inhibition, which can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops, serves as a measure of the compound's antiangiogenic activity.[5]

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained from a HUVEC tube formation assay evaluating the dose-dependent inhibitory effect of "Antiangiogenic Agent 5."

| Treatment Group | Concentration (µM) | Total Tube Length (µm/field) | Number of Junctions | Number of Loops | % Inhibition of Tube Formation |

| Vehicle Control (0.1% DMSO) | 0 | 12,540 ± 850 | 112 ± 15 | 78 ± 9 | 0% |

| Antiangiogenic Agent 5 | 0.1 | 10,280 ± 720 | 91 ± 12 | 65 ± 8 | 18% |

| Antiangiogenic Agent 5 | 1 | 6,770 ± 540 | 52 ± 8 | 35 ± 6 | 46% |

| Antiangiogenic Agent 5 | 10 | 2,130 ± 310 | 18 ± 5 | 9 ± 3 | 83% |

| Antiangiogenic Agent 5 | 100 | 540 ± 120 | 5 ± 2 | 1 ± 1 | 96% |

| Suramin (Positive Control) | 20 | 3,260 ± 410 | 25 ± 6 | 14 ± 4 | 74% |

*Data are represented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM™-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Matrigel® Basement Membrane Matrix

-

"Antiangiogenic Agent 5" (stock solution in DMSO)

-

Suramin (positive control)

-

Calcein AM fluorescent dye

-

96-well tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence microscope with image analysis software

HUVEC Culture

-

Culture HUVECs in EGM™-2 supplemented with 10% FBS.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for the assay to ensure optimal performance.[6]

HUVEC Tube Formation Assay Protocol

-

Plate Coating:

-

Thaw Matrigel® on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[4]

-

-

Cell Seeding:

-

Harvest HUVECs using Trypsin-EDTA and neutralize with media containing FBS.

-

Resuspend the cells in EGM™-2 at a concentration of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of "Antiangiogenic Agent 5" and the positive control (Suramin) in EGM™-2. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the HUVEC suspension (20,000 cells) to each well of the Matrigel®-coated plate.

-

Immediately add 100 µL of the appropriate compound dilution or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours. Complete tube formation is typically observed within 16 hours.[2]

-

-

Visualization and Imaging:

-

Quantification:

-

Analyze the captured images using an angiogenesis-specific software to quantify the total tube length, number of junctions, and number of loops.

-

Visualizations

Caption: Experimental workflow for the HUVEC tube formation assay.

Signaling Pathway

Antiangiogenic agents often target key signaling pathways that regulate endothelial cell proliferation, migration, and survival. A primary pathway involved in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7][8][9] VEGF binds to its receptor (VEGFR-2) on endothelial cells, triggering a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways, which are crucial for tube formation.[10][11][12] "Antiangiogenic Agent 5" is hypothesized to inhibit one or more components of this pathway.

Caption: Simplified VEGF signaling pathway in HUVECs.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. lonza.picturepark.com [lonza.picturepark.com]

- 3. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 6. corning.com [corning.com]

- 7. Temporal phosphoproteomic analysis of VEGF-A signaling in HUVECs: an insight into early signaling events associated with angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-angiogenic agents for the treatment of solid tumors: Potential pathways, therapy and current strategies – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct signal transduction pathways are utilized during the tube formation and survival phases of in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cancer cells increase endothelial cell tube formation and survival by activating the PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols for Antiangiogenic Agent 5 in Aortic Ring Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the antiangiogenic potential of "Antiangiogenic Agent 5" using the ex vivo aortic ring assay. This assay serves as a robust model that recapitulates key steps of angiogenesis, including endothelial cell migration, proliferation, and tube formation, making it a valuable tool in drug discovery and development.[1][2][3][4][5]

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[6][7] The aortic ring assay is a widely utilized ex vivo model to study angiogenesis in a three-dimensional culture system that mimics the in vivo microenvironment.[1][2][4][8] This assay allows for the quantitative assessment of pro- and antiangiogenic agents.[8][9][10] "Antiangiogenic Agent 5" is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in the angiogenesis signaling cascade. These notes provide a comprehensive guide to utilizing the aortic ring assay to characterize the inhibitory effects of "Antiangiogenic Agent 5".

Key Signaling Pathway: VEGF Signaling in Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[6][11][12][13] The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[6][12][13] "Antiangiogenic Agent 5" is designed to specifically inhibit the kinase activity of VEGFR-2, thereby blocking this critical pathway.

Experimental Protocol: Aortic Ring Assay

This protocol is adapted from established methodologies for the rat aortic ring assay.[2][4][14]

Materials and Reagents

-

Thoracic aorta from a 6-8 week old Sprague-Dawley rat

-

Endothelial Basal Medium (EBM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagen Type I, rat tail

-

VEGF-A (positive control)

-

"Antiangiogenic Agent 5" (test compound)

-

Vehicle (e.g., DMSO, as appropriate for the test compound)

-

Sterile Phosphate-Buffered Saline (PBS)

-

48-well tissue culture plates

-

Surgical instruments (forceps, scissors, scalpel)

-

Stereomicroscope

Experimental Workflow

Step-by-Step Procedure

-

Aorta Dissection and Ring Preparation:

-

Euthanize a 6-8 week old rat and dissect the thoracic aorta under sterile conditions.[15][16]

-

Place the aorta in a petri dish containing cold, sterile PBS.

-

Carefully remove the surrounding fibro-adipose tissue and connective tissue.[15][16]

-

Slice the aorta into 1 mm thick rings using a sterile scalpel.[15][16]

-

-

Embedding Aortic Rings in Collagen Gel:

-

Prepare a collagen gel solution on ice according to the manufacturer's instructions. A final concentration of 2.5 mg/mL is recommended.

-

Pipette 150 µL of the cold collagen solution into each well of a pre-chilled 48-well plate.

-

Allow the collagen to polymerize at 37°C for 30 minutes.

-

Place one aortic ring in the center of each collagen gel.

-

Add a second layer of 100 µL of collagen solution on top of each ring and allow it to polymerize at 37°C for 30 minutes.[17]

-

-

Treatment and Incubation:

-

Prepare the treatment media. The basal medium should be EBM-2 supplemented with 2% FBS and 1% Penicillin-Streptomycin.

-

Divide the wells into the following treatment groups (perform in triplicate):

-

Negative Control: Basal medium with vehicle.

-

Positive Control: Basal medium with 30 ng/mL VEGF-A.

-

Experimental Groups: Basal medium with 30 ng/mL VEGF-A and varying concentrations of "Antiangiogenic Agent 5" (e.g., 1 µM, 10 µM, 100 µM).

-

-

Add 500 µL of the respective treatment media to each well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-10 days. Replace the media every 2-3 days.

-

-

Quantification of Angiogenesis:

-

On day 7, visualize the microvessel outgrowth from the aortic rings using an inverted phase-contrast microscope.

-

Capture images of each aortic ring at 4x magnification.

-

Quantify the extent of angiogenesis by measuring the area of microvessel outgrowth using image analysis software (e.g., ImageJ).[18] The area of outgrowth is the total area covered by sprouting neovessels extending from the aortic ring.[9]

-

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between treatment groups.

Table 1: Effect of Antiangiogenic Agent 5 on Microvessel Outgrowth in the Aortic Ring Assay

| Treatment Group | Concentration | Mean Sprouting Area (pixels²) ± SEM | % Inhibition |

| Negative Control (Vehicle) | - | 15,234 ± 1,287 | - |

| Positive Control (VEGF) | 30 ng/mL | 85,672 ± 5,432 | 0% |

| Antiangiogenic Agent 5 | 1 µM | 62,145 ± 4,789 | 27.5% |

| Antiangiogenic Agent 5 | 10 µM | 34,876 ± 3,123 | 59.3% |

| Antiangiogenic Agent 5 | 100 µM | 18,987 ± 2,011 | 77.8% |

Data are presented as mean ± Standard Error of the Mean (SEM) from a representative experiment performed in triplicate. % Inhibition is calculated relative to the positive control (VEGF) after subtracting the baseline sprouting of the negative control.

Interpretation of Results

The results presented in Table 1 demonstrate that "Antiangiogenic Agent 5" significantly inhibits VEGF-induced microvessel outgrowth in a dose-dependent manner. The IC50 value, the concentration at which 50% of the angiogenic response is inhibited, can be calculated from this data to further characterize the potency of the agent.

Conclusion

The aortic ring assay is a powerful ex vivo tool for the evaluation of potential antiangiogenic compounds.[19][20] The detailed protocol and data presentation guidelines provided in these application notes will enable researchers to effectively assess the antiangiogenic properties of "Antiangiogenic Agent 5" and other novel therapeutic candidates. The observed inhibition of microvessel sprouting supports the proposed mechanism of action of "Antiangiogenic Agent 5" as a VEGFR-2 inhibitor.

References

- 1. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 3. The Aortic Ring Assay and Its Use for the Study of Tumor Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of the mouse aortic ring assay to study angiogenesis - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 11. Angiogenic signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angiogenesis | Signaling Pathways | TargetMol [targetmol.com]

- 13. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 14. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Automatic vessel segmentation and quantification of the rat aortic ring assay of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]

- 20. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chick Chorioallantoic Membrane (CAM) Assay to Evaluate Antiangiogenic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chick chorioallantoic membrane (CAM) assay is a well-established and widely utilized in vivo model for studying angiogenesis and evaluating the efficacy of pro- and antiangiogenic agents. The CAM is the highly vascularized extraembryonic membrane of the chicken embryo, which serves as a gas exchange organ. Its accessibility, rapid vascular growth, and cost-effectiveness make it an ideal platform for screening and mechanistic studies of compounds that modulate blood vessel formation.

These application notes provide a comprehensive overview and detailed protocols for utilizing the CAM assay to assess the antiangiogenic properties of therapeutic candidates, using the well-characterized Vascular Endothelial Growth Factor (VEGF) inhibitor, Bevacizumab, as a representative agent.

Key Signaling Pathways in Angiogenesis

Angiogenesis is a complex process regulated by a balance of pro- and antiangiogenic factors. Two of the most critical signaling pathways involved are the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) pathways. Understanding these pathways is crucial for the development and evaluation of antiangiogenic therapies.

Data Presentation: Antiangiogenic Effects of Bevacizumab on the CAM

The following tables summarize quantitative data from representative studies on the effect of Bevacizumab on CAM vasculature.

Table 1: Effect of Bevacizumab on CAM Vascular Parameters

| Parameter | Treatment Group | Concentration | % Inhibition / Reduction | Reference |

| Vessel Density | Bevacizumab | Not Specified | ~20% reduction | [1] |

| Vessel Infiltration | Bevacizumab | Not Specified | ~32% reduction | [1] |

| Branching Points | Bevacizumab | Not Specified | Significant reduction (p=0.007) | [1] |

| Tumor Perfusion | Bevacizumab + CHC | 10 mg/kg | 51% reduction | [2] |

| Vessel Area | Bevacizumab | Not Specified | Significant reduction (p<0.01) | [3] |

Table 2: Angiogenic Score Following Bevacizumab Treatment

| Treatment Group | Concentration | Median Angiogenic Score (0-4 scale) | Reference |

| Control | - | 3 | [4] |

| Bevacizumab | 10⁻⁶ M | 2 | [5] |

| Bevacizumab | 10⁻⁵ M | 1 | [5] |

| Bevacizumab | 10⁻⁴ M | 1 | [5] |

Note: The angiogenic score is a semi-quantitative measure based on the number and arrangement of blood vessels, with lower scores indicating greater antiangiogenic effect.

Experimental Protocols

Two primary methods are employed for the CAM assay: the in ovo (in the egg) and ex ovo (outside the egg) techniques. The choice of method depends on the specific experimental requirements, such as the need for long-term observation or ease of manipulation.

Experimental Workflow

Protocol 1: In Ovo CAM Assay

This method involves creating a small window in the eggshell to access the CAM, while the embryo continues to develop within the egg.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator with humidity control

-

Egg candler

-

70% ethanol

-

Sterile phosphate-buffered saline (PBS)

-

Small rotating saw or Dremel tool with a cutting wheel

-

Sterile forceps

-

Sterile filter paper disks or other carriers for the test agent

-

Test agent (e.g., Bevacizumab) and vehicle control

-

Parafilm or sterile tape

-

Stereomicroscope with a camera

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.

-

Candling and Marking: On day 3, candle the eggs to check for viability (presence of a vascularized embryo). Mark a point on the shell over a well-vascularized area, avoiding large blood vessels.

-

Window Creation:

-

Sterilize the eggshell with 70% ethanol.

-

In a sterile hood, carefully score a small square (approximately 1 cm²) on the marked area of the shell using a sterile rotating saw.

-

Using sterile forceps, gently remove the piece of shell to expose the underlying shell membrane.

-

Moisten the shell membrane with a drop of sterile PBS and carefully peel it back to reveal the CAM.

-

-

Application of Test Agent:

-

Prepare sterile filter paper disks (or other carriers) soaked with the test agent at the desired concentrations and the vehicle control.

-

Gently place one disk onto the CAM in the center of the windowed area.

-

-

Sealing and Re-incubation:

-

Seal the window with sterile Parafilm or tape to prevent contamination and dehydration.

-

Return the eggs to the incubator and incubate for an additional 48-72 hours.

-

-

Imaging and Analysis:

-

After the incubation period, remove the seal and observe the CAM under a stereomicroscope.

-

Capture images of the area around the carrier disk.

-

Quantify angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, and vessel density using image analysis software (e.g., ImageJ).

-

Protocol 2: Ex Ovo (Shell-less) CAM Assay

This technique involves transferring the embryo and its contents to a sterile culture dish, providing greater access to the CAM for manipulation and imaging.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

70% ethanol

-

Sterile weigh boats or Petri dishes

-

Sterile forceps or egg cracker

-

Sterile filter paper disks or other carriers

-

Test agent and vehicle control

-

Stereomicroscope with a camera

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.[5]

-

Transfer to Culture Dish:

-

Sterilize the eggshell with 70% ethanol.

-

In a sterile hood, carefully crack the egg and gently empty its contents into a sterile weigh boat or Petri dish. Ensure the yolk remains intact and the embryo is on top.

-

Cover the dish and return it to the incubator.

-

-

Incubation of Ex Ovo Culture: Continue to incubate the shell-less culture until embryonic day 7-8, allowing the CAM to develop over the surface of the yolk.[5]

-

Application of Test Agent:

-

Prepare and apply the carrier disks with the test agent and control to a well-vascularized area of the CAM.

-

-

Re-incubation: Return the culture to the incubator for an additional 48-72 hours.

-

Imaging and Analysis:

-

Image the CAM vasculature as described in the in ovo protocol.

-

Perform quantitative analysis of the captured images to assess the antiangiogenic effect.

-

Concluding Remarks

The CAM assay is a powerful and versatile tool for the preclinical evaluation of antiangiogenic compounds. By following these detailed protocols and utilizing the provided data and diagrams as a reference, researchers can effectively assess the potential of novel therapeutics to inhibit angiogenesis. The choice between the in ovo and ex ovo methods should be guided by the specific aims of the study, with both offering reliable and reproducible results when performed with care.

References

Application Notes and Protocols for Antiangiogenic Agent 5 (a representative VEGF/VEGFR2 inhibitor) in an in vivo Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process, making them prime targets for antiangiogenic cancer therapies. "Antiangiogenic agent 5" is a representative small molecule inhibitor or monoclonal antibody that targets the VEGF/VEGFR2 signaling pathway, thereby inhibiting tumor angiogenesis and suppressing tumor growth. This document provides a detailed protocol for evaluating the efficacy of such an agent in a preclinical in vivo xenograft model.

Data Presentation

The following tables summarize the quantitative data from various preclinical studies on representative antiangiogenic agents targeting the VEGF/VEGFR2 pathway.

Table 1: Efficacy of Bevacizumab in Human Cancer Xenograft Models

| Cancer Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Change in Tumor Volume | Reduction in Microvessel Density (%) |

| U251 (Glioblastoma) | Nude Mice | 5 mg/kg, q3d x 4 | 40% | - | - |

| HT29 (Colorectal) | Nude Mice | 5 mg/kg, single dose | Significant delay in tumor growth | Day 8: 106.5 ± 9.8 mm³ (treated) vs. 182.07 ± 20.2 mm³ (control)[1] | - |

| A498 (Renal) | Nude Mice | Chronic treatment | - | 51.6% reduction in perfusion | Significant reduction |

| COLO205 (Colorectal) | Nude Mice | 10 mg/kg, for 2 weeks | - | Stabilization of tumor growth | Strongly reduced |

Table 2: Efficacy of Sunitinib in Human Cancer Xenograft Models

| Cancer Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Change in Tumor Volume/Weight | Reduction in Microvessel Density (%) |

| MDA-MB-231 (Breast) | Athymic Nude Mice | 80 mg/kg/2 days for 4 weeks | 94% | - | 45.6% (68 ± 9 vs. 125 ± 16 vessels/mm²)[2] |

| MDA-MB-468 (Breast) | Athymic Nude Mice | 80 mg/kg/2 days for 4 weeks | - | Final tumor weight: 294 ± 28 mg (treated) vs. control | 36.8% (72 ± 8 vs. 114 ± 10 vessels/mm²)[2] |

| SH-SY5Y (Neuroblastoma) | Athymic Nude Mice | Daily treatment | Significant | - | 71.5% |

| SK-N-BE(2) (Neuroblastoma) | Athymic Nude Mice | Daily treatment | Significant | - | 64.7% |

| 786-O (Renal) | NOD-SCID Mice | - | - | - | Significantly lower MVD in treated group[3] |

Table 3: Efficacy of Sorafenib in Human Cancer Xenograft Models

| Cancer Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Change in Tumor Volume | Reduction in Microvessel Density (%) |

| DRO (Thyroid) | Athymic Nude Mice | 40 mg/kg/day for 16 days | 63% | - | ~67%[4] |

| DRO (Thyroid) | Athymic Nude Mice | 80 mg/kg/day for 16 days | 93% | - | ~84%[4] |

| 786-O (Renal) | Mice | 15 mg/kg/day | - | Significant TGI | - |

| Renca (Renal) | Mice | 15 mg/kg/day | 53% | - | - |

| HLE (Hepatocellular) | Nude Mice | 25 mg/kg for 3 weeks | 49.3% | Significantly smaller tumor volumes | - |

| PLC/PRF/5 (Hepatocellular) | Mice | 30 mg/kg/day | Complete tumor growth inhibition | - | - |

Table 4: Efficacy of Axitinib in Human Cancer Xenograft Models

| Cancer Cell Line | Animal Model | Treatment Regimen | Tumor Growth Delay | Change in Tumor Volume | Reduction in Microvessel Density (%) |

| IGR-N91 (Neuroblastoma) | - | 30 mg/kg BID for 2 weeks | Median time to 5x initial volume: 11.4 days vs. control[5] | - | 56.4% (21.27 ± 10.03 vs. 48.79 ± 17.27 vessels/mm²)[5] |

| MCF-7/ADR (Breast) | - | 30 mg/kg | 31.7 ± 8.1% TGI | - | - |

| MCF-7/ADR (Breast) | - | 60 mg/kg | 43.6 ± 5.4% TGI | - | - |

| MCF-7/ADR (Breast) | - | 120 mg/kg | 55.0 ± 6.1% TGI | - | - |

Signaling Pathway

The following diagram illustrates the VEGF/VEGFR2 signaling pathway, a primary target of many antiangiogenic agents.

Caption: VEGF-A binding to VEGFR-2 triggers downstream signaling cascades promoting angiogenesis.